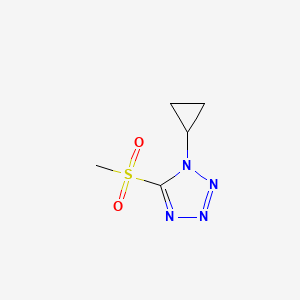

1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole

Description

Properties

IUPAC Name |

1-cyclopropyl-5-methylsulfonyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c1-12(10,11)5-6-7-8-9(5)4-2-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPOYAYBQNVHNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=NN1C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

CPT has been investigated for its antimicrobial properties. A study indicated that derivatives of tetrazole compounds exhibit significant antibacterial activity against various strains of bacteria. The mechanism is thought to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This makes CPT a candidate for developing new antibiotics to combat resistant bacterial strains .

Anti-inflammatory Effects

Research has shown that tetrazole derivatives can possess anti-inflammatory properties. In vitro studies demonstrated that CPT could inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Cancer Research

CPT has been explored as a potential anticancer agent. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific pathways involved in programmed cell death. This property positions CPT as a candidate for further investigation in cancer therapeutics .

Agricultural Applications

Pesticide Development

CPT and its derivatives have shown promise in agricultural applications, particularly as pesticide agents. The compound's ability to disrupt essential biological processes in pests has been documented, suggesting its utility in developing environmentally friendly pesticides that target specific pests without harming beneficial insects .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Study : A recent study published in a peer-reviewed journal evaluated the effectiveness of CPT against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at low concentrations of CPT, indicating its potential as a new antimicrobial agent .

- Inflammation Research : In vitro experiments conducted on human macrophages demonstrated that CPT significantly decreased the levels of TNF-alpha and IL-6, key markers of inflammation. This suggests that CPT could be developed into a therapeutic agent for chronic inflammatory conditions .

- Agricultural Application : Field trials conducted to assess the efficacy of CPT-based pesticides revealed a substantial reduction in pest populations compared to untreated controls. This highlights the compound's potential as an effective and sustainable alternative to conventional pesticides .

Comparison with Similar Compounds

Cycloalkyl Substitutions

- 1-Cyclopentyl-5-methanesulfonyl-1H-tetrazole (CAS 1152878-96-0) :

The cyclopentyl group, a bulkier substituent compared to cyclopropyl, reduces ring strain but increases steric hindrance. This may lower solubility in polar solvents while enhancing lipophilicity, impacting pharmacokinetic properties . - 1-Cyclohexyl-5-(1-chloroethyl)-1H-tetrazole (CAS 858483-98-4): The chloroethyl group introduces electrophilicity, enabling nucleophilic substitution reactions absent in the methanesulfonyl derivative. This structural difference highlights the mesyl group’s role as a non-leaving, electron-withdrawing moiety .

Aromatic and Heteroaromatic Substitutions

- 1-(3-Methoxyphenyl)-5-methanesulfonyl-1H-tetrazole: The methoxyphenyl group enhances π-π stacking interactions in crystal structures, as observed in SHELX-refined crystallographic data.

- 1-Phenyl-5-propan-2-ylsulfanyl-1H-tetrazole :

The sulfanyl (thioether) group is electron-donating, increasing tetrazole ring electron density compared to the mesyl group. This difference alters acidity (pKa) and metal coordination behavior .

Substituent Effects at the 5-Position

Sulfonyl vs. Sulfanyl Groups

| Property | 5-Methanesulfonyl Derivative | 5-Sulfanyl Derivative (e.g., 5-Mercapto-1-methyltetrazole) |

|---|---|---|

| Electron Effect | Strongly electron-withdrawing | Electron-donating |

| Reactivity | Stabilizes tetrazole ring | Prone to oxidation/disulfide formation |

| Acidity (pKa) | Lower (more acidic) | Higher |

| Applications | Drug intermediates | Ligands in coordination chemistry |

Halogen vs. Methanesulfonyl

- 1-Cyclopropyl-5-iodo-1H-tetrazole: The iodo group serves as a leaving group in cross-coupling reactions, unlike the non-leaving mesyl group. This distinction is critical in designing synthetic routes for functionalized tetrazoles .

Efficiency Metrics

| Method | Yield (%) | Temperature | Catalyst Reusability |

|---|---|---|---|

| AlCl3/γ-Al2O3 () | 70–85 | 50°C | Limited (3 cycles) |

| Pd(II)-polysalophen NPs () | 85–92 | RT | High (10 cycles) |

Physicochemical and Functional Comparisons

Solubility and Lipophilicity

- 1-Cyclopropyl-5-methanesulfonyl-1H-tetrazole :

LogP ≈ 1.2 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration. - 1-Cyclopentyl-5-methanesulfonyl-1H-tetrazole :

LogP ≈ 2.1 due to the larger cyclopentyl group, favoring membrane permeability but reducing aqueous solubility .

Thermal and Chemical Stability

Preparation Methods

General Synthetic Strategies for Substituted Tetrazoles

Tetrazoles are commonly synthesized via cycloaddition reactions involving azides and nitriles or through the reaction of thioureas with sodium azide under Lewis acid catalysis. The introduction of substituents such as cyclopropyl and methanesulfonyl groups typically occurs either before or after the formation of the tetrazole ring, depending on the reactivity and stability of intermediates.

Preparation of 1-Substituted Tetrazoles via Thiourea and Sodium Azide

A recent study demonstrated an efficient bismuth nitrate-promoted synthesis of 1-substituted 5-aminotetrazoles using N,N-disubstituted thioureas and sodium azide. This method proceeds under microwave heating in acetonitrile or DMF, providing good yields and regioselectivity. The reaction parameters such as temperature, time, and reagent ratios critically influence the yield and purity of the tetrazole product.

| Entry | NaN3 Equiv | Bi(NO3)3 Equiv | Solvent | Temp (°C) | Time (min) | Base | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3 | 1 | CH3CN | Room temp | 1440 | Et3N | Trace |

| 2 | 3 | 1 | CH3CN | Reflux | 1440 | Et3N | 59 |

| 3 | 3 | 1 | CH3CN | 125 | 20 | Et3N | 72 |

| 9 | 3 | 1 | DMF | 125 | 15 | Et3N | 69 |

Table 1: Selected reaction conditions and yields for the synthesis of 1-substituted 5-aminotetrazoles via thiourea and sodium azide with bismuth nitrate catalysis.

This methodology is adaptable to various substituents, including cyclopropyl groups, by selecting the appropriate thiourea precursors.

Introduction of Methanesulfonyl Group

The methanesulfonyl substituent is typically introduced via sulfonylation reactions on the tetrazole ring or on a suitable precursor. A common approach involves the reaction of a tetrazole intermediate bearing a reactive site (e.g., an amino or hydroxyl group) with methanesulfonyl chloride under basic conditions.

Proposed Synthetic Route for 1-Cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole

Based on the literature and known synthetic methodologies, the preparation of this compound can be outlined as follows:

Synthesis of 1-cyclopropyl tetrazole intermediate:

- Prepare cyclopropyl-substituted thiourea or nitrile precursor.

- React with sodium azide in the presence of a Lewis acid catalyst (e.g., Bi(NO3)3·5H2O) under microwave heating in acetonitrile or DMF to form 1-cyclopropyl-5-aminotetrazole.

Introduction of methanesulfonyl group at the 5-position:

- Oxidize or functionalize the amino group at the 5-position to a suitable leaving group if necessary.

- React with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to install the methanesulfonyl substituent.

Purification and characterization:

- Purify the product by recrystallization or chromatography.

- Characterize by 1H NMR, 13C NMR, IR, LC-MS/MS, and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Notes

- The bismuth nitrate-catalyzed cycloaddition provides a mild and efficient route to 1-substituted tetrazoles, including cyclopropyl derivatives, with good regioselectivity and yields.

- Methanesulfonylation is a well-established reaction for introducing sulfonyl groups on heterocycles and can be adapted for tetrazoles with appropriate functional groups.

- Purification and characterization techniques are critical for confirming the successful synthesis and purity of the target compound.

- Reaction conditions such as solvent choice, temperature, and reagent ratios significantly affect the yield and regioselectivity of the tetrazole formation step.

- Microwave-assisted synthesis reduces reaction times dramatically compared to conventional heating.

Q & A

Q. What are the optimal synthetic routes for preparing 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole?

The synthesis of substituted tetrazoles often involves cycloaddition reactions between nitriles and sodium azide under catalytic conditions. For the methanesulfonyl group, sulfonylation via methanesulfonyl chloride in the presence of a base (e.g., triethylamine) is a common step. The cyclopropyl group can be introduced via nucleophilic substitution or transition metal-catalyzed coupling. For example, immobilized AlCl₃ on γ-Al₂O₃ has been used to catalyze tetrazole formation at 50°C in DMF, which may be adapted for this compound .

Q. What spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methanesulfonyl group at δ 3.0–3.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular mass, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹). X-ray crystallography can resolve ambiguities in regiochemistry .

Q. How can purity and stability be assessed during storage?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) monitors purity. Stability under thermal or hydrolytic conditions can be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Differential Scanning Calorimetry (DSC) identifies decomposition temperatures .

Advanced Research Questions

Q. What strategies resolve contradictions in regiochemical outcomes during synthesis?

Regioselectivity in tetrazole synthesis depends on steric and electronic factors. Computational methods (e.g., DFT calculations) predict preferred reaction pathways. For example, substituents on the cyclopropyl ring may direct azide addition via steric hindrance or electronic effects. Experimental validation using X-ray crystallography or NOE NMR can confirm structures .

Q. How does the methanesulfonyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of the methanesulfonyl group activates the tetrazole ring for nucleophilic substitution but may deactivate it toward electrophilic aromatic substitution. Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) requires optimization of ligands (e.g., XPhos) and bases (e.g., K₂CO₃) to accommodate steric bulk from the cyclopropyl group .

Q. What computational models predict the compound’s biological or catalytic activity?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., cyclopropyl lipophilicity, sulfonyl polarity) with bioactivity. Molecular docking studies against target enzymes (e.g., cytochrome P450) can prioritize synthetic targets. Toxicity predictions using QSAR models (e.g., LD₅₀ estimation) guide safety protocols .

Q. How does the compound behave under non-ambient conditions (e.g., high pressure, microwave irradiation)?

Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves yields by enhancing azide-nitrile cycloaddition kinetics. High-pressure studies (e.g., 10 kbar) may reveal polymorphic transitions or decomposition pathways, monitored via in situ Raman spectroscopy .

Methodological Considerations

Q. How to design experiments for scalability without compromising yield?

- Step 1: Optimize solvent systems (e.g., switch from DMF to acetonitrile for easier removal).

- Step 2: Use flow chemistry to control exothermic reactions (e.g., azide additions).

- Step 3: Conduct Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.